molecular formula C12H9N3 B4713241 1-(1H-imidazol-1-yl)isoquinoline

1-(1H-imidazol-1-yl)isoquinoline

Cat. No. B4713241
M. Wt: 195.22 g/mol
InChI Key: IQGSJXRJUPCKGA-UHFFFAOYSA-N
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Description

1-(1H-imidazol-1-yl)isoquinoline is a chemical compound with a unique structure that has been of great interest to researchers in recent years. This compound has been shown to have various biochemical and physiological effects, making it a potential candidate for use in scientific research applications.

Scientific Research Applications

Antifungal Agent Research

1-(1H-imidazol-1-yl)isoquinoline derivatives have been explored for their potential as antifungal agents. A study by Silvestri et al. (1995) synthesized various derivatives and evaluated their antifungal activities. The research found that only a few of the 44 test derivatives showed some antifungal activity, with the most active compound being less potent than standard drugs like miconazole, ketoconazole, and bifonazole. This study indicates the compound's potential, albeit limited, in antifungal applications (Silvestri et al., 1995).

Electroluminescence and Photophysical Properties

Nagarajan et al. (2014) conducted a study on highly fluorescent, isoquinoline π-conjugated imidazole derivatives, including this compound. The study focused on their photophysical, electrochemical, and thermal properties. They found applications in organic light-emitting diodes (OLEDs), achieving pure white light emission using these compounds as single-emitting components. This research opens avenues for the compound's use in developing advanced electroluminescent materials and devices (Nagarajan et al., 2014).

Synthesis of New Isoquinoline Derivatives

Prabakaran et al. (2010) explored the microwave-accelerated reaction of 1-chloro-3-(4-chlorophenyl)isoquinoline with various heterocyclic amines, leading to the formation of new isoquinoline derivatives, including 3-(4-chlorophenyl)-1-(1H-imidazol-1-yl)isoquinoline. This study demonstrates the compound's role in the synthesis of novel derivatives, which could have various applications in medicinal chemistry and organic synthesis (Prabakaran et al., 2010).

Structural and Optical Properties

Research by Osyanin et al. (2015) involved the synthesis and X-ray diffraction study of a related compound, 15-(1-benzyl-1H-imidazol-5-yl)-9,10-dimethoxy-12,13-dihydro-7aH,15H-naphto[1′,2′:5,6][1,3]oxazino[2,3-a]isoquinoline. This study provided valuable insights into the structural and optical properties of such compounds, contributing to a better understanding of their potential applications in various fields like materials science and pharmacology (Osyanin et al., 2015).

Anti-Cancer Activity

Thigulla et al. (2016) reported the synthesis and evaluation of anti-cancer activity of fused imidazoquinoline compounds. This included the use of this compound derivatives. The study highlighted the synthesis of these compounds via a modified Pictet-Spengler approach and their subsequent testing for anti-cancer activity. One compound, in particular, showed significant potential, indicating the relevance of these derivatives in cancer research (Thigulla et al., 2016).

Synthesis of Heterocyclic Frameworks

Tomashenko et al. (2017) explored the copper-catalyzed intramolecular direct C arylation of 3-(2/4-(2-Bromophenyl)-1H-pyrrol-3-yl)-1H-imidazol-3-ium bromides to synthesize new heterocyclic frameworks. This included the formation of 7H-imidazo[2,1-a]pyrrolo[3,2-c]isoquinoline and 1H-imidazo[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons, which showed high fluorescence in solutions. Such research underscores the potential of this compound in creating luminescent materials (Tomashenko et al., 2017).

properties

IUPAC Name

1-imidazol-1-ylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-11-10(3-1)5-6-14-12(11)15-8-7-13-9-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGSJXRJUPCKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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